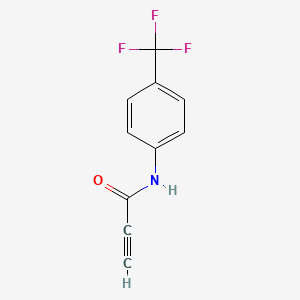
Sdh-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SDH-IN-2 is a potent inhibitor of succinate dehydrogenase, an enzyme that plays a crucial role in the tricarboxylic acid cycle and the mitochondrial respiratory chain. This compound has demonstrated significant antifungal activity, making it a valuable tool in agricultural and biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
SDH-IN-2 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthesis typically involves the use of alkyne groups, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . The exact synthetic route and reaction conditions may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires careful optimization of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
SDH-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts such as copper for CuAAC reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted compounds .
Scientific Research Applications
SDH-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving succinate dehydrogenase.
Biology: Employed in studies of mitochondrial function and energy metabolism.
Medicine: Investigated for its potential therapeutic applications in diseases related to mitochondrial dysfunction.
Industry: Utilized as an antifungal agent in agriculture to protect crops from pathogenic fungi .
Mechanism of Action
SDH-IN-2 exerts its effects by inhibiting the activity of succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle and the mitochondrial respiratory chain. The compound binds to the ubiquinone binding region of the enzyme, resulting in hydrogen bonds, π-alkyl interactions, and π-cation interactions. This inhibition disrupts the normal function of the enzyme, leading to a decrease in cellular respiration and energy production .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to SDH-IN-2 include other succinate dehydrogenase inhibitors, such as:
Uniqueness
This compound is unique due to its high potency and specificity as a succinate dehydrogenase inhibitor. Its ability to inhibit the enzyme at low concentrations makes it a valuable tool in research and industrial applications. Additionally, its antifungal properties provide an advantage in agricultural settings, where it can be used to protect crops from fungal infections .
Properties
Molecular Formula |
C10H6F3NO |
|---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]prop-2-ynamide |
InChI |
InChI=1S/C10H6F3NO/c1-2-9(15)14-8-5-3-7(4-6-8)10(11,12)13/h1,3-6H,(H,14,15) |
InChI Key |
CXLSLWORVFXLKL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)NC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


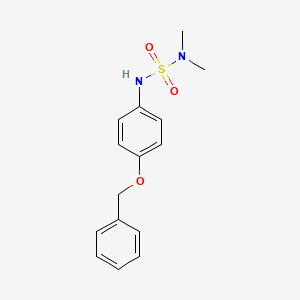
![(2R)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone](/img/structure/B10861270.png)
![1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1ar-(1aalpha,4alpha,4abeta,7alpha,7abeta,7balpha)]-](/img/structure/B10861275.png)


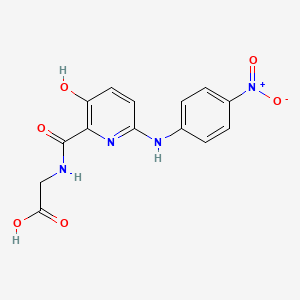
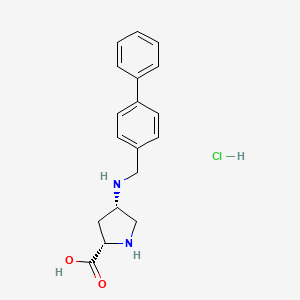
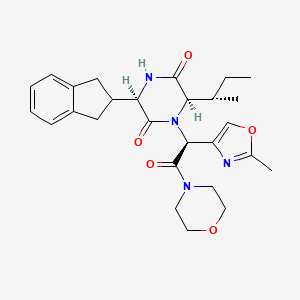
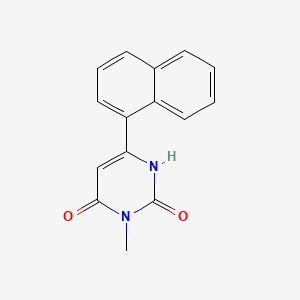

![3-[4-[4-(Aminomethyl)piperidin-1-yl]-2-pyridin-4-ylquinazolin-8-yl]prop-2-yn-1-ol](/img/structure/B10861315.png)
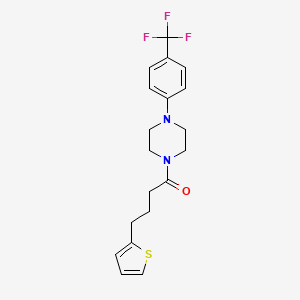
![[(3S)-6-fluoro-3-[[4-[(2-methylpropan-2-yl)oxy]phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone](/img/structure/B10861337.png)

